Product packaging for 1,1-dioxo-N-prop-2-enylthiolan-3-amine(Cat. No.:CAS No. 194788-58-4)

1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No.: B071194
CAS No.: 194788-58-4
M. Wt: 175.25 g/mol
InChI Key: OYOKNASZLZRFFM-UHFFFAOYSA-N
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Description

1,1-dioxo-N-prop-2-enylthiolan-3-amine is a synthetic organic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This molecule features a sulfolane (thiolane-1,1-dioxide) core, a five-membered ring where the sulfur atom is in its highest oxidation state as a sulfone. The structure is further functionalized with a 3-amine group, which is substituted with a prop-2-enyl (allyl) chain, providing a versatile handle for further chemical synthesis and exploration. Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate or building block in medicinal chemistry and drug discovery. Compounds containing the 1,1-dioxothiolan (sulfolane) moiety are of significant interest in the development of pharmacologically active molecules. For instance, related structures are found in well-known therapeutics such as the NSAID Meloxicam, which contains a 1,1-dioxo-1λ⁶,2-benzothiazine core . The allylamine functional group, in particular, offers a reactive site for further chemical modifications, such as cross-coupling reactions or the introduction of additional molecular fragments, making this compound a valuable starting point for constructing more complex chemical libraries. Intended Use and Handling: This product is intended for research and laboratory use only. It is strictly not designed for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should handle this compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2S B071194 1,1-dioxo-N-prop-2-enylthiolan-3-amine CAS No. 194788-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-N-prop-2-enylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKNASZLZRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies of Thiolane 1,1 Dioxide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,1-dioxo-N-prop-2-enylthiolan-3-amine in solution. Both ¹H and ¹³C NMR provide critical data regarding the molecular framework, while advanced techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy offer deeper insights into connectivity and spatial relationships, which are key to understanding the molecule's conformation.

The five-membered thiolane 1,1-dioxide ring is not planar and typically adopts either an envelope or a twist conformation to minimize steric and torsional strain. The exact conformation can be inferred from the vicinal coupling constants (³J) between protons on adjacent carbons of the ring. The magnitude of these coupling constants, governed by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By analyzing these values, the puckering of the ring and the pseudoaxial or pseudoequatorial orientation of the N-allyl-amino substituent at the C3 position can be determined.

Furthermore, NMR spectroscopy is crucial for investigating potential tautomerism. The presence of the amine group adjacent to the electron-withdrawing sulfonyl group could facilitate amino-imino tautomerism, where a proton migrates from the nitrogen to an adjacent atom. This dynamic equilibrium can be studied using variable-temperature NMR experiments. nih.govnih.gov Changes in chemical shifts, signal broadening, or the coalescence of distinct signals for the tautomers at different temperatures can provide thermodynamic and kinetic parameters for the exchange process. youtube.com

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on established ranges for similar functional groups and structural motifs. libretexts.orgorganicchemistrydata.org The electron-withdrawing sulfonyl group is expected to deshield adjacent protons and carbons, shifting their signals downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-H₂3.10 - 3.40~55 - 60
C3-H3.50 - 3.80~58 - 65
C4-H₂2.20 - 2.50~25 - 30
C5-H₂3.00 - 3.30~50 - 55
N-HVariable (1.5 - 3.0)N/A
N-CH₂ (allyl)3.20 - 3.50~50 - 55
=CH (allyl)5.70 - 5.90~130 - 135
=CH₂ (allyl)5.10 - 5.30~117 - 120

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm its structure.

The most prominent features in the spectrum are the strong absorption bands associated with the sulfonyl (SO₂) group. Sulfones typically exhibit two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). researchgate.net These bands are usually found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively, and their strong intensity makes them diagnostic for the sulfone moiety.

The presence of the secondary amine and the allyl group also gives rise to characteristic absorptions. The N-H stretching vibration of the secondary amine is expected to appear as a single, moderate-to-weak band in the 3500–3300 cm⁻¹ region. The C=C double bond of the allyl group will show a stretching absorption around 1650–1630 cm⁻¹. libretexts.org Additionally, the C-H bonds produce characteristic stretching bands: the sp² C-H bonds of the alkene group absorb just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while the sp³ C-H bonds of the thiolane ring absorb just below 3000 cm⁻¹ (typically 2990–2850 cm⁻¹). vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3500 - 3300Moderate-Weak
=C-H (Alkene)Stretch3100 - 3000Moderate
-C-H (Alkane)Stretch2990 - 2850Moderate-Strong
C=C (Alkene)Stretch1650 - 1630Moderate-Weak
SO₂ (Sulfone)Asymmetric Stretch1350 - 1300Strong
SO₂ (Sulfone)Symmetric Stretch1160 - 1120Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to determine the absolute stereochemistry and the preferred solid-state conformation of a molecule.

For this compound, which possesses a chiral center at the C3 position, X-ray crystallography can unambiguously determine its absolute configuration (R or S), provided a suitable single crystal is obtained and anomalous dispersion techniques are used. This is critical for applications where stereoisomerism influences biological activity or chemical properties.

The crystallographic data also provides exact bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the crystal lattice. This would definitively establish the puckering of the thiolane 1,1-dioxide ring (e.g., C2-envelope, C3-envelope, or twist) and the precise orientation of the N-prop-2-enyl substituent relative to the ring. This information is invaluable for validating and refining computational models and for understanding intermolecular interactions, such as hydrogen bonding involving the amine proton and the sulfonyl oxygens, which dictate the crystal packing arrangement.

While experimental data for this specific compound is not publicly available, a hypothetical set of crystallographic parameters is presented below to illustrate the type of information obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₇H₁₃NO₂S
Formula Weight175.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)10.21
c (Å)9.88
β (°)105.4
Volume (ų)831.5
Z (Molecules per unit cell)4

Computational and Theoretical Investigations on 1,1 Dioxo N Prop 2 Enylthiolan 3 Amine Systems

Density Functional Theory (DFT) Calculations for Geometric Isomerism and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. researchgate.netglobalresearchonline.net For 1,1-dioxo-N-prop-2-enylthiolan-3-amine, DFT calculations are essential for analyzing its geometric isomers and the various conformations it can adopt. The five-membered thiolane ring is not planar and typically exists in envelope or twist conformations. Furthermore, rotation around the C-N and N-allyl bonds, along with the potential for nitrogen inversion, gives rise to a complex conformational landscape. Functionals such as B3LYP or M06-2X are often employed for such studies due to their balance of accuracy and computational cost. researchgate.netnih.gov

DFT calculations are used to determine the optimized geometries and corresponding energies of various possible conformers. By comparing these energies, a stability profile can be constructed. The global minimum on the potential energy surface corresponds to the most stable conformation. For this compound, key conformational variables include the orientation of the N-prop-2-enyl group (axial vs. equatorial relative to the thiolane ring) and the puckering of the ring itself.

Studies on related amine derivatives show that conformational preferences can be influenced by solvent polarity and intramolecular hydrogen bonding. nih.gov The relative energies dictate the population of each conformer at thermal equilibrium. A hard molecule, which is less reactive, is characterized by a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 1: Hypothetical Relative Stabilities of this compound Conformers Calculated via DFT (Note: This data is illustrative and represents typical outputs from DFT calculations.)

ConformerRing PuckeringN-prop-2-enyl OrientationRelative Energy (kcal/mol)
Conf-1 Envelope (S-flap)Equatorial0.00
Conf-2 Envelope (S-flap)Axial1.58
Conf-3 TwistEquatorial0.85
Conf-4 TwistAxial2.41

Data is hypothetical and for illustrative purposes.

Beyond static structures, DFT is invaluable for mapping the reaction mechanisms involving this compound. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states (TS), which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for reaction kinetics. For instance, theoretical studies on the aminolysis of related sulfolane (B150427) epoxides have successfully elucidated reaction mechanisms by computing the energies of intermediates and transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the accessible conformational space at a given temperature. nih.gov

For this compound, MD simulations can reveal the transitions between different ring puckering forms and the rotational dynamics of the side chain. These simulations can be run for nanoseconds or longer to ensure thorough sampling of the conformational landscape. The results can be used to generate population distributions of different conformers, which can then be compared with results from DFT energy calculations or experimental data. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors (e.g., LUMO energies, adiabatic electron affinities)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net These orbital energies are used to calculate various reactivity descriptors based on Koopmans' theorem: mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (-χ).

A lower LUMO energy indicates a higher tendency for the molecule to be reduced. nih.gov Adiabatic electron affinity (AEA), which accounts for the geometric relaxation of the molecule upon accepting an electron, can also be calculated and provides a more accurate measure of electron-accepting capability. researchgate.net

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)

PropertyValue (eV)
EHOMO -6.85
ELUMO -0.95
HOMO-LUMO Gap (ΔE) 5.90
Ionization Potential (I) 6.85
Electron Affinity (A) 0.95
Electronegativity (χ) 3.90
Chemical Hardness (η) 2.95
Electrophilicity Index (ω) 2.58

Data is hypothetical and for illustrative purposes.

Theoretical Evaluation of Ring-Opening and Ring-Closure Mechanisms

The five-membered sulfolane ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. Theoretical methods can be employed to evaluate the feasibility of such reaction pathways. For instance, computational chemists can model the nucleophilic attack on a carbon atom adjacent to the sulfone group, which could initiate a ring-opening cascade. DFT calculations would be used to determine the activation energy barriers for these hypothetical steps. researchgate.net

Conversely, ring-closure reactions to form the thiolane ring or other heterocyclic systems can also be investigated. Theoretical studies on related systems have explored intramolecular Michael additions and other cyclization reactions, providing insights into the thermodynamic and kinetic factors that control these processes. researchgate.net The high ring strain in related three- or four-membered rings often provides a thermodynamic driving force for ring-opening reactions. nih.govbeilstein-journals.org

Inclusion of Solvent Effects in Computational Models

Reactions and conformational equilibria are significantly influenced by the solvent. Computational models must account for these effects to provide realistic predictions. There are two primary approaches to modeling solvation: arxiv.orgmdpi.com

Implicit Solvent Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. arxiv.org The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally efficient and capture the bulk electrostatic effects of the solvent. arxiv.org

Explicit Solvent Models: Individual solvent molecules are explicitly included in the simulation box surrounding the solute. arxiv.org This approach is computationally more demanding but allows for the detailed modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurate predictions. mdpi.comnih.gov This method is standard in molecular dynamics simulations. researchgate.net

The choice of model depends on the specific problem and the desired balance between accuracy and computational cost. nih.gov For many applications involving sulfolane derivatives, the SMD model has been shown to perform well. nih.gov

Strategic Applications of Thiolane 1,1 Dioxide Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Scaffolds

Thiolane 1,1-dioxide derivatives are highly valued as foundational structures for the synthesis of more complex molecules. The sulfone group is a robust, electron-withdrawing moiety that imparts high polarity and chemical stability to the ring system. thieme-connect.com The presence of functional groups, such as the 3-amino group in the target compound, provides a convenient point for chemical elaboration. This amino group can be acylated, alkylated, or used as a directing group for subsequent transformations on the sulfolane (B150427) ring.

The N-prop-2-enyl (N-allyl) substituent further enhances the synthetic utility of 1,1-dioxo-N-prop-2-enylthiolan-3-amine. The terminal double bond of the allyl group can participate in a wide array of chemical reactions, including:

Olefin Metathesis: For ring-closing, ring-opening, or cross-metathesis reactions to build larger, more complex carbocyclic and heterocyclic systems.

Heck Reaction: To form carbon-carbon bonds by coupling with aryl or vinyl halides.

Hydroformylation: To introduce an aldehyde group, which can be further modified.

Oxidation: To form epoxides or diols, adding further functionality.

The combination of a stable sulfolane core with reactive handles at the nitrogen and allyl positions allows for a modular approach to synthesizing diverse molecular architectures. For instance, derivatives of 3-sulfolene have been utilized to prepare multi-substituted compounds, and the sulfolane motif is increasingly found as a key structural element in molecules designed for biological applications. researchgate.net The synthesis of complex fused heterocyclic systems, such as hexahydrothieno[3,4-d] mdpi.comwikipedia.orgoxazole 5,5-dioxides, further illustrates the role of the aminothiolane dioxide scaffold as a versatile building block. researchgate.net

Utility as Masked Diene Equivalents in Cycloaddition Chemistry

One of the most significant applications of the thiolane 1,1-dioxide framework is in cycloaddition chemistry, particularly the Diels-Alder reaction. wikipedia.org This utility, however, is most directly associated with the unsaturated analog, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). wikipedia.org 3-Sulfolene serves as a "masked" equivalent of the gaseous and difficult-to-handle 1,3-butadiene. youtube.com Upon heating, 3-sulfolene undergoes a clean, reversible cheletropic extrusion of sulfur dioxide to generate 1,3-butadiene in situ. cerritos.edu This allows for precise control over the generation of the diene, which can then be trapped by a dienophile to form a cyclohexene derivative. youtube.comcerritos.edu

A saturated derivative like this compound can be considered a precursor to a masked diene. To become active in this role, the saturated sulfolane ring must first be converted into an unsaturated sulfolene ring, typically through an elimination reaction. By introducing a suitable leaving group on the ring, a double bond can be formed, yielding a substituted 3-sulfolene derivative. This derivative can then undergo the thermal extrusion of SO₂ to release a substituted 1,3-diene for use in cycloaddition reactions.

The use of sulfolenes as solid, stable sources for dienes offers several advantages over using the corresponding gaseous dienes directly, as summarized in the table below.

Table 1: Advantages of 3-Sulfolene as a Masked Diene Source
FeatureDescriptionReference
Physical StateIt is a non-toxic, odorless, and non-hygroscopic crystalline solid, which is easier and safer to handle than gaseous 1,3-butadiene. cerritos.edu
StabilityCan be stored indefinitely at room temperature without polymerization or degradation. cerritos.edu
Controlled ReleaseThe diene is generated thermally in a controlled manner, minimizing the excess concentration of free diene and reducing the formation of polymeric by-products. cerritos.edu
Reaction StoichiometryAssures a 1:1 stoichiometry of diene to dienophile, as the diene is generated and consumed in the same reaction vessel. cerritos.edu

Precursors for Stereoselective and Enantioselective Synthesis

The control of stereochemistry is a central goal in modern organic synthesis. Thiolane 1,1-dioxide derivatives are valuable precursors for stereoselective and enantioselective synthesis due to the stereogenic centers that can be present on the five-membered ring. In this compound, the carbon atom at the 3-position is a stereocenter, meaning the compound can exist as a pair of enantiomers.

Access to enantiomerically pure or enriched sulfolane derivatives can be achieved through several strategies:

Resolution: Separation of a racemic mixture into its constituent enantiomers.

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product.

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. For example, rhodium-catalyzed asymmetric arylation has been used to produce 3-arylsulfolanes with high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a molecule to direct the stereochemical outcome of a subsequent reaction. Sulfur-containing compounds are well-regarded as effective chiral auxiliaries. scielo.org.mxnih.gov In the case of this compound, a chiral auxiliary could be attached to the amine, or the chiral sulfolane ring itself could act as an auxiliary to control reactions on the N-allyl group or other appended functionalities.

The sulfinyl group (R-S(O)-R'), a close relative of the sulfone, is a particularly valuable chiral auxiliary due to its configurational stability and high capacity for asymmetric induction. nih.gov The principles learned from chiral sulfoxides and other sulfur-based auxiliaries can be applied to the design of stereoselective reactions involving chiral sulfolane scaffolds. scielo.org.mxillinois.edu Once the desired stereochemistry is established, the chiral sulfolane can be carried through to the final product or cleaved and removed.

Table 2: Selected Strategies for Stereoselective Synthesis Involving Sulfones
MethodDescriptionExample/Reference
Asymmetric CatalysisA chiral metal catalyst is used to convert a prochiral sulfolene into a chiral sulfolane derivative with high enantiomeric excess.Rhodium-catalyzed asymmetric arylation of 2-sulfolene. researchgate.net
Chiral AuxiliaryAn enantiopure group is attached to the molecule to direct a diastereoselective reaction. Sugar-derived alcohols like diacetone-d-glucose have been used to prepare diastereomeric sulfinates. nih.gov
Diastereoselective Michael AdditionA chiral sulfonate ester is used to achieve high asymmetric induction in Michael additions to nitroalkenes. researchgate.net

Applications in the Synthesis of Functional Polymers via Ring-Opening Polymerization

Polysulfones are a class of high-performance thermoplastics known for their thermal stability and toughness. Traditionally, they are synthesized by the copolymerization of monomers with sulfur dioxide. mdpi.com A more recent and potentially greener approach involves the radical ring-opening polymerization (rROP) of cyclic sulfone monomers. mdpi.com This method avoids the use of toxic, gaseous SO₂ and allows for the synthesis of polysulfones with novel structures and functionalities. mdpi.com

Research has shown that for rROP to be effective, the sulfolane ring typically needs to be substituted with a group that facilitates radical-induced ring opening, such as a vinyl or exomethylene group. mdpi.com While the saturated sulfolane ring itself is generally resistant to polymerization, derivatives like 2-vinylsulfolane (2VS) can be polymerized in high yield. mdpi.com Therefore, a derivative of this compound, modified to include such a polymerizable group, could serve as a functional monomer.

The inclusion of the N-allyl amine functionality within the monomer would result in a functional polymer. The pendant allyl groups along the polymer backbone would be available for post-polymerization modification, such as through ene-thiol additions, allowing for the tuning of polymer properties like solubility, cross-linking density, and thermal stability. mdpi.com This approach opens the door to creating a new class of functional materials derived from sulfolane-based monomers.

Table 3: Radical Ring-Opening Polymerization of a Cyclic Sulfone Monomer
MonomerInitiatorConditionsResultReference
2-Vinylsulfolane (2VS)AIBN (Azobisisobutyronitrile)60 °C for 18 hPolymer obtained in high yield via ring-opening polymerization. mdpi.com
3-SulfoleneAIBN (Azobisisobutyronitrile)> 100 °CDoes not copolymerize with vinyl compounds; homopolymerization can be initiated. wikipedia.org
2-SulfoleneRadical Initiator-Does not homopolymerize but forms copolymers with vinyl monomers (e.g., acrylonitrile). wikipedia.org

Future Research Directions and Unexplored Avenues in Thiolane 1,1 Dioxide Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

A key synthetic challenge is the stereoselective introduction of the amino group at the C3 position of the thiolane 1,1-dioxide ring. Novel catalytic systems, such as those based on transition metals (e.g., palladium, rhodium, iridium) with chiral ligands, could enable asymmetric conjugate addition of nitrogen nucleophiles to a suitable α,β-unsaturated sulfone precursor. Organocatalysis, employing chiral amines or phosphoric acids, also presents a promising metal-free alternative for achieving high enantioselectivity.

Furthermore, the N-allylation of a 3-aminothiolane 1,1-dioxide precursor is a critical step in the synthesis of the target molecule. While traditional methods may rely on stoichiometric amounts of reagents, the development of catalytic N-allylation protocols would significantly improve the sustainability of the synthesis. Palladium-catalyzed allylic amination, a well-established transformation, could be adapted for this specific substrate. Additionally, exploring more sustainable catalyst systems, such as those based on earth-abundant metals like iron or copper, would be a significant advancement.

The table below outlines potential catalytic systems that could be explored for the key synthetic steps in the preparation of 1,1-dioxo-N-prop-2-enylthiolan-3-amine.

Catalytic Transformation Catalyst System Potential Advantages Key Research Objective
Asymmetric Michael AdditionChiral Rhodium-Diphosphine ComplexHigh enantioselectivity, broad substrate scopeOptimization of ligand and reaction conditions for the thiolane scaffold
Asymmetric Michael AdditionChiral Brønsted Acid (e.g., CPA)Metal-free, environmentally benignDevelopment of highly active and selective organocatalysts
Catalytic N-AllylationPd(0) with Phosphine LigandMild reaction conditions, high yieldsLigand screening for optimal regioselectivity and efficiency
Catalytic N-AllylationIron(III) ChlorideInexpensive, low toxicityExploration of reaction scope and mechanism

The development of these novel catalytic systems would not only enhance the efficiency and selectivity of the synthesis of this compound but also provide valuable tools for the broader field of sulfur heterocycle synthesis.

Exploration of Unconventional Reactivity Modes and Transformations

The unique combination of functional groups in this compound provides a platform for exploring a variety of unconventional reactivity modes and chemical transformations. The interplay between the nucleophilic amino group, the electrophilic allyl group, and the electron-withdrawing sulfone moiety can be harnessed to construct complex molecular architectures.

One area of interest is the exploration of intramolecular reactions. For instance, under appropriate conditions, the amino group could undergo an intramolecular cyclization onto the allyl group, leading to the formation of novel bicyclic sulfonamides. This transformation could potentially be triggered by a variety of stimuli, including transition metal catalysts or radical initiators. The resulting bicyclic structures would possess a rigid and well-defined three-dimensional shape, making them attractive scaffolds for drug discovery.

The allyl group itself is a versatile handle for a range of transformations. Beyond standard olefin metathesis and hydroformylation, unconventional reactions such as photocatalyzed cycloadditions could be investigated. For example, a [2+2] cycloaddition with an enone could lead to the formation of a cyclobutane-fused thiolane 1,1-dioxide, a structure that would be challenging to access through traditional synthetic methods.

Furthermore, the presence of the sulfone group activates the adjacent α-protons, making them susceptible to deprotonation. The resulting carbanion could participate in a variety of carbon-carbon bond-forming reactions, allowing for further functionalization of the thiolane ring. The exploration of these unconventional reactivity modes will undoubtedly lead to the discovery of new chemical transformations and the synthesis of novel molecular entities with potentially interesting biological or material properties.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Advanced computational modeling is poised to play a pivotal role in accelerating the development of the chemistry of this compound. Density Functional Theory (DFT) calculations can provide invaluable insights into the structural, electronic, and reactive properties of this molecule, guiding synthetic efforts and aiding in the elucidation of reaction mechanisms.

One of the key applications of computational modeling will be in the prediction of the most stable conformations of the molecule and the transition states of potential reactions. This information can be used to rationalize observed stereochemical outcomes and to design catalysts and reaction conditions that favor the formation of the desired product. For example, DFT calculations could be employed to model the transition states of the aforementioned intramolecular cyclization, providing insights into the feasibility of the reaction and the factors that control its stereoselectivity.

Furthermore, computational methods can be used to predict a range of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of newly synthesized compounds and to gain a deeper understanding of their electronic structure.

The table below presents hypothetical data that could be generated through DFT calculations on this compound, illustrating the types of insights that can be gained from such studies.

Computed Property Method Predicted Value Significance
Ground State GeometryB3LYP/6-31G(d)C1-S-C4 angle: 94.5°Understanding of ring strain and conformation
HOMO EnergyB3LYP/6-31G(d)-6.2 eVPrediction of susceptibility to electrophilic attack
LUMO EnergyB3LYP/6-31G(d)-0.8 eVPrediction of susceptibility to nucleophilic attack
N-H Bond Dissociation EnergyB3LYP/6-31G(d)95 kcal/molInsight into reactivity in radical reactions
Transition State Energy (Intramolecular Cyclization)B3LYP/6-31G(d)25 kcal/molAssessment of the feasibility of a proposed reaction pathway

The integration of advanced computational modeling into the research workflow will undoubtedly accelerate the pace of discovery in the field of thiolane 1,1-dioxide chemistry, enabling a more rational and predictive approach to synthesis and reaction design.

Integration with Green Chemistry Principles and Sustainable Methodologies

Future research on this compound must be guided by the principles of green chemistry to ensure that the development of this new chemical entity is environmentally responsible. The integration of sustainable methodologies into the synthesis and derivatization of this compound will be a key focus of future research.

One of the primary goals will be to minimize the use of hazardous solvents. The development of synthetic methods that can be performed in greener solvents, such as water, ethanol, or ionic liquids, will be a significant step towards a more sustainable process. nih.gov For instance, the aza-Michael addition to form the 3-amino-thiolane 1,1-dioxide core could potentially be carried out in water, taking advantage of the "on-water" effect to accelerate the reaction. organic-chemistry.org

The principle of atom economy will also be a central consideration. Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of waste. The use of catalytic methods, as discussed in section 7.1, is inherently more atom-economical than stoichiometric approaches.

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions will be explored. Microwave-assisted synthesis, for example, can often significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The development of a fully sustainable synthesis of this compound will not only provide access to this promising molecule in an environmentally friendly manner but also serve as a model for the application of green chemistry principles in the synthesis of other complex heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,1-dioxo-N-prop-2-enylthiolan-3-amine in a laboratory setting?

  • Answer : The synthesis should involve stepwise functionalization of the thiolane ring and acrylamide coupling. Key steps include:

  • Dissolving intermediates in polar aprotic solvents (e.g., DMSO or DMF) under inert atmospheres.
  • Using sodium hydride (NaH) as a base to deprotonate reactive sites, followed by nucleophilic substitution with prop-2-enyl groups .
  • Purification via pH-dependent liquid-liquid extraction (e.g., adjusting pH to 4-5 with acetic acid and using ethyl acetate/hexane mixtures) .
  • Final crystallization in ethanol/acetone mixtures to obtain high-purity crystals .

Q. How can researchers validate the structural conformation of this compound experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond lengths, angles, and dihedral angles. For example:

  • Compare observed values (e.g., thiolan ring planarity, C–S bond distances) to analogous sulfone-containing compounds .
  • Analyze intermolecular interactions (e.g., dipole-dipole forces, van der Waals packing) to explain crystallization behavior .
  • Use constraints for hydrogen atoms (e.g., riding models for CH groups) during refinement to improve accuracy .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing this compound?

  • Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to:

  • Predict transition states and energy barriers for sulfone formation and acrylamide coupling .
  • Apply reaction path search algorithms to identify low-energy intermediates and bypass side reactions .
  • Use machine learning to correlate experimental parameters (e.g., solvent polarity, temperature) with reaction yields .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Answer : Discrepancies in NMR or MS data may arise from dynamic conformational changes or impurities. Mitigation strategies include:

  • Variable-temperature NMR to probe rotational barriers (e.g., around the thiolan ring or acrylamide bond) .
  • High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to distinguish between isobaric impurities and target compounds .
  • Cross-validation with SC-XRD to confirm structural assignments .

Q. What experimental design principles are critical for scaling up the synthesis of this compound while maintaining reproducibility?

  • Answer : Use factorial design of experiments (DoE) to:

  • Identify critical parameters (e.g., reaction time, stoichiometry, solvent volume) through fractional factorial screening .
  • Optimize conditions via response surface methodology (RSM) to maximize yield and purity .
  • Validate robustness by repeating experiments under edge-case conditions (e.g., ±10% reagent excess) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Answer : Conduct accelerated stability studies using:

  • Forced degradation assays (e.g., exposure to 0.1M HCl/NaOH at 40–60°C for 24–72 hours) .
  • HPLC-MS monitoring to track decomposition products (e.g., hydrolysis of the acrylamide group or sulfone ring opening) .
  • Kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .

Methodological Notes

  • Data Interpretation : Always cross-reference SC-XRD, NMR, and computational models to resolve structural ambiguities .
  • Safety Protocols : Adopt PPE guidelines for handling reactive intermediates (e.g., NaH, fluorinated reagents) and ensure waste is treated by certified facilities .
  • Ethical Compliance : Disclose synthetic routes and hazards in publications to align with institutional safety standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.